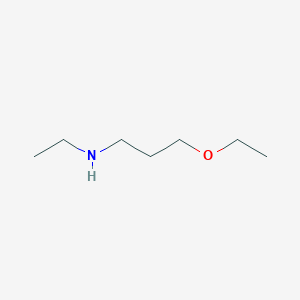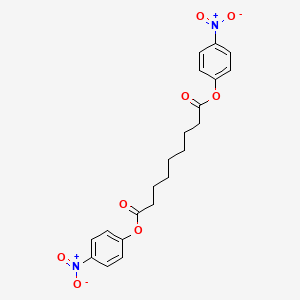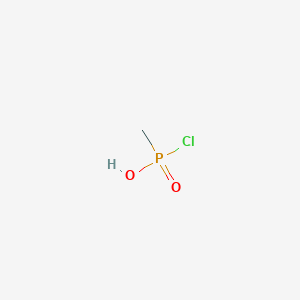
Methylphosphonochloridic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methylphosphonochloridic acid is an organophosphorus compound with the chemical formula CH₅ClO₂P It is a derivative of methylphosphonic acid, where one of the hydroxyl groups is replaced by a chlorine atom
Méthodes De Préparation
Methylphosphonochloridic acid can be synthesized through several methods. One common synthetic route involves the reaction of methylphosphonic acid with thionyl chloride (SOCl₂). The reaction proceeds as follows:
[ \text{CH}_3\text{P(O)(OH)}_2 + \text{SOCl}_2 \rightarrow \text{CH}_3\text{P(O)(OH)Cl} + \text{SO}_2 + \text{HCl} ]
This reaction is typically carried out under reflux conditions, and the product is purified by distillation or recrystallization.
Analyse Des Réactions Chimiques
Methylphosphonochloridic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding phosphonates.
Hydrolysis: In the presence of water, this compound hydrolyzes to form methylphosphonic acid and hydrochloric acid.
Oxidation and Reduction: The compound can undergo oxidation to form higher oxidation state phosphorus compounds or reduction to form lower oxidation state compounds.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and oxidizing or reducing agents (e.g., hydrogen peroxide, sodium borohydride).
Applications De Recherche Scientifique
Methylphosphonochloridic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organophosphorus compounds, including pesticides and flame retardants.
Biology: The compound is studied for its potential use in enzyme inhibition and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes.
Industry: this compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of methylphosphonochloridic acid involves its reactivity with nucleophiles. The chlorine atom is highly electrophilic, making it susceptible to attack by nucleophiles, leading to substitution reactions. This reactivity is exploited in various synthetic applications to introduce the phosphonate group into target molecules.
Comparaison Avec Des Composés Similaires
Methylphosphonochloridic acid can be compared with other organophosphorus compounds such as:
Methylphosphonic acid: Similar in structure but lacks the chlorine atom, making it less reactive in substitution reactions.
Ethylphosphonochloridic acid: Contains an ethyl group instead of a methyl group, leading to different reactivity and applications.
Phosphonic acid: The parent compound with two hydroxyl groups, used in a wide range of applications but with different reactivity compared to this compound.
The uniqueness of this compound lies in its combination of a phosphonate group with a reactive chlorine atom, making it a versatile intermediate in organic synthesis.
Propriétés
Numéro CAS |
42408-72-0 |
|---|---|
Formule moléculaire |
CH4ClO2P |
Poids moléculaire |
114.47 g/mol |
Nom IUPAC |
chloro(methyl)phosphinic acid |
InChI |
InChI=1S/CH4ClO2P/c1-5(2,3)4/h1H3,(H,3,4) |
Clé InChI |
JVMPUTQDWDLULW-UHFFFAOYSA-N |
SMILES canonique |
CP(=O)(O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


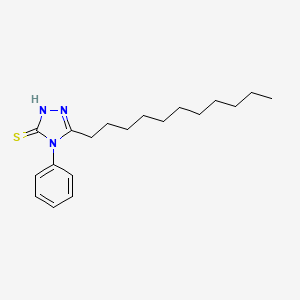
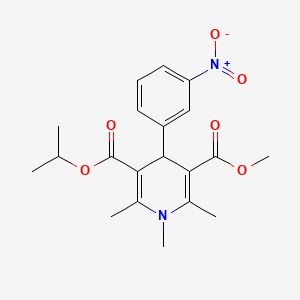


![1,1'-[Ethenyl(methyl)silanediyl]di(azepan-2-one)](/img/structure/B14670552.png)
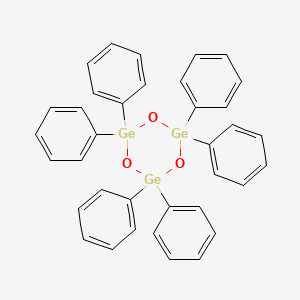


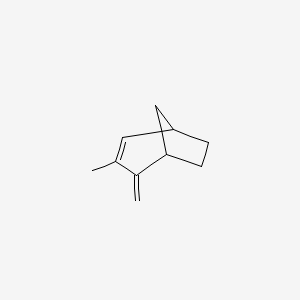


![1-[3,4-Dichlorophenyl]-3-[4-[2-ethyl(2-hydroxy-2-methylpropyl)amino]-6-ethyl-2-pyrimidinyl]guanidine](/img/structure/B14670589.png)
